6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate
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Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate is a complex organic compound with potential applications in various scientific fields. This molecule incorporates a diverse array of functional groups, including a thiadiazole ring, a pyran-4-one moiety, and an aromatic ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate typically involves multiple steps, starting with the preparation of key intermediates. The initial step often includes the formation of 1,3,4-thiadiazole derivative through cyclization reactions. This is followed by functionalization steps involving nucleophilic substitution and esterification reactions to introduce the ethylbutanamido and p-tolyloxyacetate groups, respectively. Reaction conditions such as temperature, solvent, and pH are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through batch or continuous flow processes. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as chromatography and recrystallization, ensures that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiadiazole ring or the pyran-4-one moiety. Reduction reactions often employ reagents like sodium borohydride or lithium aluminum hydride. Nucleophilic substitution reactions can be facilitated by bases or acids to introduce different substituents.
Major Products Formed: Depending on the reaction conditions and reagents used, the major products can include oxidized or reduced derivatives of the original compound, as well as various substitution products that retain the core structure of the molecule.
Scientific Research Applications
Chemistry: In chemistry, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be explored for its potential as a bioactive molecule, with applications in drug discovery and development. Its unique structure could interact with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: In medicine, the compound might be investigated for its pharmacological properties. Researchers may explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological pathways.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, coatings, and materials with specific functional properties.
Mechanism of Action
The mechanism by which 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate exerts its effects is likely to involve multiple molecular targets and pathways. The thiadiazole ring and pyran-4-one moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the specific interactions and pathways involved.
Similar Compounds
5-(2-Ethylbutanamido)-1,3,4-thiadiazole
4-Oxo-4H-pyran-3-yl p-tolyloxyacetate
Thioacylated pyran derivatives
Uniqueness: this compound stands out due to its combination of a 1,3,4-thiadiazole ring and a pyran-4-one moiety with additional functional groups. This unique structure confers specific chemical and biological properties not found in similar compounds.
This compound's multifaceted nature provides a wealth of opportunities for scientific exploration across various disciplines. Whether you're diving into chemistry, biology, or industrial applications, it's a fascinating subject to study.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S2/c1-4-15(5-2)21(29)24-22-25-26-23(34-22)33-13-17-10-18(27)19(11-30-17)32-20(28)12-31-16-8-6-14(3)7-9-16/h6-11,15H,4-5,12-13H2,1-3H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBSFXRBVSWKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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